molecular formula C25H21ClN2O5S B12114859 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12114859
M. Wt: 497.0 g/mol
InChI Key: HWEIBLJFRBLKNQ-UHFFFAOYSA-N
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Description

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a benzothiophene moiety, and a chromene core, making it an interesting subject for research in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common approach involves the use of microwave-assisted conditions to synthesize amides and esters containing furan rings . This method employs effective coupling reagents such as DMT/NMM/TsO− or EDC to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as crystallization or flash chromatography are often used to isolate the final product with good or very good yields .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene and chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce alcohols or amines.

Scientific Research Applications

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its combination of a furan ring, benzothiophene moiety, and chromene core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C25H21ClN2O5S

Molecular Weight

497.0 g/mol

IUPAC Name

6-chloro-N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C25H21ClN2O5S/c1-13-9-19-16(10-17(13)26)18(29)11-20(33-19)23(30)28-25-22(15-6-2-3-7-21(15)34-25)24(31)27-12-14-5-4-8-32-14/h4-5,8-11H,2-3,6-7,12H2,1H3,(H,27,31)(H,28,30)

InChI Key

HWEIBLJFRBLKNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5

Origin of Product

United States

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